Azido-PEG2-CH2CO2-NHS

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

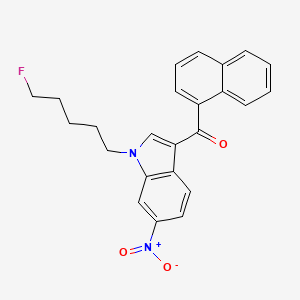

Azido-PEG2-CH2CO2-NHS is a PEG derivative containing an azide group and an NHS ester. The hydrophilic PEG spacer increases solubility in aqueous media. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage. The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules.

Applications De Recherche Scientifique

PEGylation in Drug Delivery and Bioconjugation

Azido-PEG2-CH2CO2-NHS, as a derivative of polyethylene glycol (PEG), is primarily used in the process of PEGylation. This technique involves the conjugation of PEG to various biomolecules like proteins, peptides, oligonucleotides, and nanoparticles to enhance their stability, solubility, and circulation time in the bloodstream. Despite its widespread use and benefits, PEGylation has been associated with immunogenic responses, leading to the development of anti-PEG antibodies. This response can result in reduced drug efficacy and potential hypersensitivity reactions. Therefore, the scientific community is focused on exploring alternatives to PEG to mitigate these immunogenic effects while retaining the benefits of PEGylation in drug delivery and bioconjugation (Thai Thanh Hoang Thi et al., 2020).

Hemostatic Applications

N-hydroxysuccinimide functionalized polyethylene glycol (NHS-PEG), closely related to this compound, is a significant component of advanced hemostatic agents like HEMOPATCH (Sealing Hemostat). NHS-PEG facilitates the rapid adhesion of the collagen pad to tissues, promoting hemostasis during surgical procedures. The hemostatic efficacy of NHS-PEG has been demonstrated to be superior in various surgical contexts, especially in patients with coagulopathies (K. Lewis et al., 2015).

Bowel Preparation

PEG derivatives, including this compound, are commonly used in bowel preparation regimens before colonoscopy procedures. Split-dose PEG solutions have been shown to improve bowel preparation quality, patient compliance, and reduce side effects such as nausea compared to full-dose regimens (Todd W. Kilgore et al., 2011).

Pharmaceutical Applications

This compound contributes to the pharmaceutical field by enhancing the pharmacokinetic and pharmacodynamic profiles of drugs. The conjugation of PEG to therapeutic molecules results in improved stability, reduced immunogenicity, increased half-lives, and lower toxicity, thereby optimizing drug delivery and efficacy. This modification is pivotal in developing formulations with improved biopharmaceutical properties (Aviral Jain et al., 2008).

Green Chemistry

This compound, as part of the PEG family, is also recognized in the field of green chemistry. PEG and its solutions are considered environmentally benign and are used as solvents in chemical reactions, phase-transfer catalysts, and in applications like reactive extraction. The unique solvent properties and phase-transfer characteristics of PEG make it a preferred choice in various chemical processes, offering an environmentally friendly alternative to traditional organic solvents (Ji Chen et al., 2005).

Propriétés

Formule moléculaire |

C10H14N4O6 |

|---|---|

Poids moléculaire |

286.24 |

Nom IUPAC |

2,5-dioxopyrrolidin-1-yl 2-(2-(2-azidoethoxy)ethoxy)acetate |

InChI |

InChI=1S/C10H14N4O6/c11-13-12-3-4-18-5-6-19-7-10(17)20-14-8(15)1-2-9(14)16/h1-7H2 |

Clé InChI |

AKYVOJUTSASQJO-UHFFFAOYSA-N |

SMILES |

O=C(ON1C(CCC1=O)=O)COCCOCCN=[N+]=[N-] |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Azido-PEG2-CH2CO2-NHS |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.